molecular formula C11H10F2O2 B12355586 (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal

Cat. No.: B12355586
M. Wt: 212.19 g/mol
InChI Key: IMLZSTAZGKYKNK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of biochemical pathways, leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal

InChI

InChI=1S/C11H10F2O2/c1-8(7-14)6-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3/b8-6+

InChI Key

IMLZSTAZGKYKNK-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1OC(F)F)/C=O

Canonical SMILES

CC(=CC1=CC=CC=C1OC(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.